

# In-depth Technical Guide: Characterization of Inavolisib (GDC-0077)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Fluoro-3-(isopropoxymethyl)phenylboronic acid
CAS No.:	1704063-98-8
Cat. No.:	B1406979

[Get Quote](#)

DISCLAIMER: The initial CAS number provided in the query, 1704063-98-8, corresponds to B-[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid, a chemical intermediate. However, the detailed request for a technical guide suitable for drug development professionals strongly indicates that the compound of interest is Inavolisib (GDC-0077), a potent and selective PI3K $\alpha$  inhibitor with a different CAS number (2060571-02-8). This guide will focus on Inavolisib.

## Introduction

Inavolisib, also known as GDC-0077, is a leading-edge, orally active, and highly selective small molecule inhibitor of the  $\alpha$ -isoform of phosphoinositide 3-kinase (PI3K $\alpha$ ).<sup>[1]</sup> Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in the development and progression of numerous solid tumors.<sup>[2][3][4]</sup> Activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit of PI3K, are particularly prevalent in hormone receptor-positive (HR+) breast cancer, occurring in approximately 40% of cases.<sup>[2][4]</sup> Inavolisib not only potently inhibits the kinase activity of PI3K $\alpha$  but also uniquely promotes the degradation of the mutant p110 $\alpha$  protein, offering a promising therapeutic strategy for PIK3CA-mutated cancers.<sup>[2][5][6]</sup>

This guide provides a comprehensive overview of the characterization data for Inavolisib, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

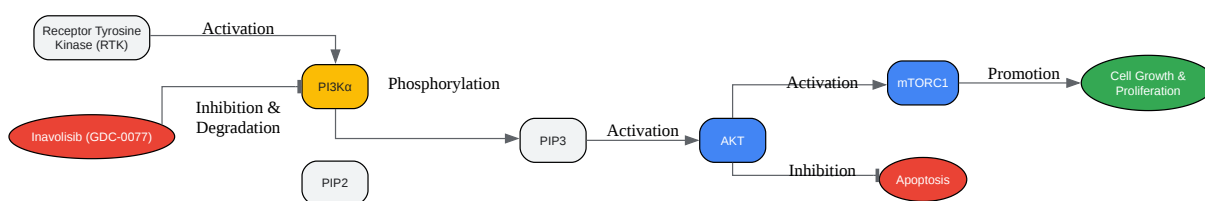
Inavolisib is a solid powder that is soluble in DMSO.<sup>[7]</sup> Its key identifiers and properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][2][8]benzoxazepin-9-yl]amino]propanamide	[7][9]
Synonyms	GDC-0077, RG6114, Itovebi	[7][9]
CAS Number	2060571-02-8	[7][9]
Molecular Formula	C18H19F2N5O4	[7][9][10]
Molecular Weight	407.38 g/mol	[7][10]
Appearance	Solid powder	[7]
Solubility	Soluble in DMSO	[7]

## Mechanism of Action and Biological Activity

Inavolisib is a potent ATP-competitive inhibitor of PI3K $\alpha$  with an IC<sub>50</sub> of 0.038 nM.<sup>[2][3][4]</sup> It exhibits remarkable selectivity, being over 300-fold more selective for PI3K $\alpha$  than for other class I PI3K isoforms ( $\beta$ ,  $\delta$ , and  $\gamma$ ) and over 2000-fold more selective against other PI3K family members.<sup>[2][3][4]</sup> A key differentiator for Inavolisib is its ability to induce the selective, proteasome-dependent degradation of mutant p110 $\alpha$  protein.<sup>[1][2]</sup> This dual mechanism of action—catalytic inhibition and protein degradation—leads to a more sustained suppression of the PI3K pathway.

The inhibition of PI3K $\alpha$  by Inavolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][4] This, in turn, prevents the activation of downstream signaling molecules such as AKT and PRAS40, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[2][3]



[Click to download full resolution via product page](#)

Inavolisib inhibits the PI3K $\alpha$  signaling pathway.

## Experimental Protocols

### Western Blot Analysis for Pathway Modulation

This protocol describes the assessment of PI3K pathway inhibition by measuring the phosphorylation of downstream targets.

#### 1. Cell Culture and Treatment:

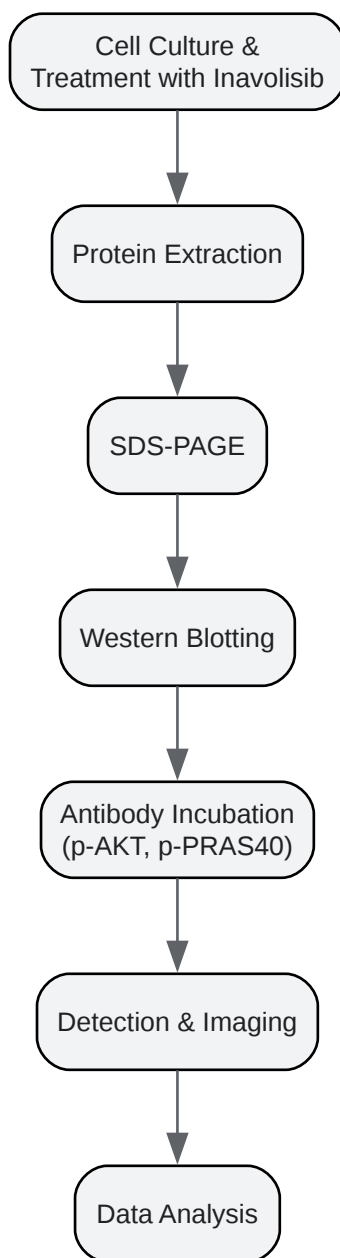
- Culture PIK3CA-mutant breast cancer cell lines (e.g., T47D, MCF7) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of Inavolisib or vehicle control (DMSO) for the desired time points (e.g., 2, 24 hours).

#### 2. Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.

### 3. SDS-PAGE and Western Blotting:

- Denature protein lysates and separate them on a polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against p-AKT, total AKT, p-PRAS40, and total PRAS40 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



[Click to download full resolution via product page](#)

Workflow for Western Blot analysis.

## Preclinical and Clinical Data

In vivo studies using patient-derived xenograft models of PIK3CA-mutant breast cancer have demonstrated that oral administration of Inavolisib leads to tumor regression, apoptosis induction, and a dose-dependent reduction in p-AKT, p-PRAS40, and p-S6RP.<sup>[2][3]</sup>

Clinically, Inavolisib has been evaluated in combination with other therapies. The Phase III INAVO120 trial investigated Inavolisib in combination with palbociclib and fulvestrant for patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or metastatic breast cancer.[11][12] The trial demonstrated a significant improvement in progression-free survival for the Inavolisib combination compared to placebo.[12] The combination has shown a manageable safety profile, with adverse events such as hyperglycemia, diarrhea, and stomatitis being the most common.[11] Based on these positive results, the combination of inavolisib with palbociclib and fulvestrant has received FDA approval.[13]

## Structural Biology

The crystal structure of human PI3K $\alpha$  in complex with Inavolisib has been solved, providing detailed insights into the binding mode and the basis for its high selectivity.[14] This structural information has been instrumental in the structure-based design and optimization of Inavolisib. [6]

## Conclusion

Inavolisib (GDC-0077) is a highly potent and selective PI3K $\alpha$  inhibitor with a unique dual mechanism of action that includes the degradation of mutant p110 $\alpha$ . Its robust preclinical and clinical data, particularly in PIK3CA-mutated breast cancer, underscore its potential as a valuable therapeutic agent. The detailed characterization of its physicochemical properties, biological activity, and clinical efficacy provides a solid foundation for its continued development and application in oncology.

## References

- Abstract PD4-14: GDC-0077 is a selective PI3K $\alpha$  inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with standard of care therapies. AACR Journals. [\[Link\]](#)
- Abstract 156: Preclinical characterization of GDC-0077, a specific PI3K  $\alpha$  inhibitor in early clinical development. AACR Journals. [\[Link\]](#)
- Abstract PD4-14: GDC-0077 is a selective PI3K $\alpha$  inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with

standard of care therapies. ResearchGate. [\[Link\]](#)

- GDC-0077. Drug Hunter. [\[Link\]](#)
- Inavolisib. PubChem. [\[Link\]](#)
- RTK-Dependent Inducible Degradation of Mutant PI3K $\alpha$  Drives GDC-0077 (Inavolisib) Efficacy. PubMed. [\[Link\]](#)
- 8AM0: Crystal structure of human T1061E PI3K $\alpha$  in complex with its regulatory subunit and the inhibitor GDC-0077 (Inavolisib). RCSB PDB. [\[Link\]](#)
- Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degradator of Mutant PI3K $\alpha$ . PubMed. [\[Link\]](#)
- GDC0077. PharmaCompass.com. [\[Link\]](#)
- First-line inavolisib/placebo + palbociclib + fulvestrant (Inavo/Pbo+Palbo+Fuly) in patients (pts) with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced/metastatic breast cancer who relapsed during/within 12 months (mo) of adjuvant endocrine therapy completion: INAVO120 Phase III randomized trial additional analyses. ASCO Publications. [\[Link\]](#)
- Inavolisib Plus Palbociclib and Fulvestrant Improves OS in PIK3CA-Mutant, HR+/HER2- Breast Cancer. OncLive. [\[Link\]](#)
- Abstract GS03-13: Inavolisib or placebo in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or metastatic breast cancer: Phase III INAVO120 primary analysis. AACR Journals. [\[Link\]](#)

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [3. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. RTK-Dependent Inducible Degradation of Mutant PI3K \$\alpha\$  Drives GDC-0077 \(Inavolisib\) Efficacy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. Discovery of GDC-0077 \(Inavolisib\), a Highly Selective Inhibitor and Degradator of Mutant PI3K \$\alpha\$  - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. alfa-chemistry.com \[alfa-chemistry.com\]](https://www.alfa-chemistry.com)
- [8. drughunter.com \[drughunter.com\]](https://www.drughunter.com)
- [9. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [10. GDC0077 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](https://www.pharmacompass.com)
- [11. ascopubs.org \[ascopubs.org\]](https://ascopubs.org)
- [12. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [13. onclive.com \[onclive.com\]](https://www.onclive.com)
- [14. rcsb.org \[rcsb.org\]](https://www.rcsb.org)
- To cite this document: BenchChem. [In-depth Technical Guide: Characterization of Inavolisib (GDC-0077)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1406979/docs#in-depth-technical-guide-characterization-of-inavolisib-gdc-0077\]](https://www.benchchem.com/product/b1406979/docs#in-depth-technical-guide-characterization-of-inavolisib-gdc-0077)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)